Methyl 2-acetamido-5-methoxybenzoate
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Overview
Description
Methyl 2-acetamido-5-methoxybenzoate, also known as MAM, is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research for its potential therapeutic applications. MAM has been shown to possess a variety of biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mechanism Of Action
Methyl 2-acetamido-5-methoxybenzoate exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. By inhibiting the activity of COX, Methyl 2-acetamido-5-methoxybenzoate reduces the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical And Physiological Effects
Methyl 2-acetamido-5-methoxybenzoate has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, Methyl 2-acetamido-5-methoxybenzoate has been shown to inhibit the activity of COX, which reduces the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever.
Advantages And Limitations For Lab Experiments
Methyl 2-acetamido-5-methoxybenzoate is a useful tool for scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which make it a useful tool for the study of inflammation and pain. However, Methyl 2-acetamido-5-methoxybenzoate also has limitations for lab experiments. It is a chemical compound that requires careful handling and storage. Additionally, Methyl 2-acetamido-5-methoxybenzoate is a relatively new compound, and its potential side effects and toxicity are not yet fully understood.
Future Directions
There are several future directions for research on Methyl 2-acetamido-5-methoxybenzoate. One area of research is the development of new synthetic methods for Methyl 2-acetamido-5-methoxybenzoate. This could lead to the production of more efficient and cost-effective methods for the synthesis of Methyl 2-acetamido-5-methoxybenzoate. Another area of research is the study of the potential therapeutic applications of Methyl 2-acetamido-5-methoxybenzoate in the treatment of cancer. Methyl 2-acetamido-5-methoxybenzoate has been shown to possess anti-cancer properties, and further research could lead to the development of new cancer therapies. Additionally, the study of the potential side effects and toxicity of Methyl 2-acetamido-5-methoxybenzoate is an important area of research, as it could lead to the development of safer and more effective therapeutic agents.
Synthesis Methods
Methyl 2-acetamido-5-methoxybenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-hydroxy-5-methoxybenzoic acid and N,N-dimethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and methylamine to yield Methyl 2-acetamido-5-methoxybenzoate.
Scientific Research Applications
Methyl 2-acetamido-5-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 2-acetamido-5-methoxybenzoate has been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are involved in the perception of pain.
properties
CAS RN |
39495-36-8 |
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Product Name |
Methyl 2-acetamido-5-methoxybenzoate |
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-acetamido-5-methoxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10-5-4-8(15-2)6-9(10)11(14)16-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
DHGZRMROVNNSPU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
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